molecular formula C19H19N3O3 B7694032 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide

2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide

Cat. No.: B7694032
M. Wt: 337.4 g/mol
InChI Key: OUEMZAIBNIVILD-UHFFFAOYSA-N
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Description

2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Mechanism of Action

The mechanism of action of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects, such as inhibition of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both an oxadiazole ring and a phenoxyacetamide moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-7-5-9-16(11-14)24-12-18(23)20-15-8-4-6-13(2)10-15/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEMZAIBNIVILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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